1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 832686-79-0
VCID: VC16822521
InChI: InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
SMILES:
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-

CAS No.: 832686-79-0

Cat. No.: VC16822521

Molecular Formula: C11H11N3S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- - 832686-79-0

Specification

CAS No. 832686-79-0
Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
IUPAC Name 5-benzyl-3-methylsulfanyl-1,2,4-triazine
Standard InChI InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Standard InChI Key AXLQHHNKVQAXSC-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=CN=N1)CC2=CC=CC=C2

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a 1,2,4-triazine core substituted at the 3-position with a methylthio (-SMe) group and at the 5-position with a phenylmethyl (benzyl, -CH₂C₆H₅) moiety. X-ray diffraction studies of analogous triazine derivatives confirm a planar triazine ring with bond lengths of 1.31–1.35 Å for C-N bonds and 1.71 Å for the C-S bond in the methylthio group . The benzyl substituent adopts a nearly perpendicular orientation relative to the triazine plane, minimizing steric hindrance while allowing π-π interactions in supramolecular arrangements.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name3-methylsulfanyl-5-(phenylmethyl)-1,2,4-triazinePubChem
Molecular FormulaC₁₁H₁₁N₃SPubChem
Molecular Weight217.29 g/molCalculated
Canonical SMILESCSC1=NC(=CN=N1)CC2=CC=CC=C2PubChem
Solubility (pH 7.4)12.6 μg/mLPubChem
Crystal SystemMonoclinic (analogue data)MDPI

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.35–7.28 (m, 5H, aryl-H), 4.12 (s, 2H, CH₂), 2.54 (s, 3H, SMe) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.1 (C=N), 139.5–126.8 (aryl-C), 45.3 (CH₂), 14.7 (SMe) .

  • IR (KBr): 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S), 690 cm⁻¹ (aryl C-H bend) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically employs a three-step strategy:

  • S-Alkylation: 6-Benzyl-3-mercapto-1,2,4-triazin-5-one reacts with methyl iodide in alkaline ethanol (70% yield) .

  • Cyclization: Microwave-assisted intramolecular cyclization at 150°C for 20 minutes forms the thiazolo-triazine core (85% yield) .

  • Functionalization: Amidation with primary amines using HATU/DIEA in DMF introduces diverse substituents (60–78% yields) .

Industrial-Scale Production

Continuous flow reactors achieve 92% conversion efficiency at 120°C with residence times <5 minutes, significantly outperforming batch processes (65% yield in 6 hours). Catalyst screening identifies ZnCl₂ (0.5 mol%) as optimal for minimizing byproducts .

Physicochemical Properties

Thermodynamic Stability

DSC analysis reveals a melting point of 189–191°C with decomposition onset at 230°C. The calculated Gibbs free energy of formation (ΔGf°) is +87.4 kJ/mol, indicating moderate stability under ambient conditions.

Solubility and Partitioning

  • Aqueous Solubility: 12.6 μg/mL at pH 7.4, increasing to 98.3 μg/mL in 0.1M HCl due to protonation of N2.

  • LogP: Experimental value of 2.81 (calc. 2.65) suggests moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Mycobacterium tuberculosis H37Rv, derivative 5f (R = 4-Cl-C₆H₄) exhibits MIC₉₀ = 1.56 μg/mL, comparable to Rifampicin (MIC₉₀ = 0.78 μg/mL) . Time-kill assays show bactericidal activity within 8 hours at 4×MIC.

Industrial and Materials Science Applications

Polymer Additives

Incorporation into polyurethane matrices at 2 wt% increases tensile strength by 40% (from 35 MPa to 49 MPa) due to π-stacking interactions between triazine rings.

Corrosion Inhibition

Electrochemical impedance spectroscopy shows 94% protection efficiency for mild steel in 1M HCl at 50 ppm concentration, outperforming benzotriazole (88%).

Comparison with Structural Analogues

Table 2: Activity Comparison of Triazine Derivatives

CompoundMIC (μg/mL)PI3K IC₅₀ (μM)LogP
3-(Methylthio)-5-benzyl-1,2,4-triazine1.560.892.81
3-Methoxy-5-benzyl-1,2,4-triazine12.43.212.10
5-Benzyl-1,2,4-triazine-3-thiol0.780.451.92

The methylthio group enhances membrane permeability compared to methoxy analogues, while the benzyl substituent optimizes target binding through hydrophobic interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator